1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxybenzylidene)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids. The triazole ring can be synthesized via azide-alkyne cycloaddition reactions. The final compound is obtained by coupling these intermediates under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be a lead compound for developing new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings.
Hydrazide Derivatives: Compounds with similar hydrazide groups.
Uniqueness
What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its combination of multiple functional groups in a single molecule
Properties
Molecular Formula |
C17H19N9O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H19N9O3/c18-15-16(23-29-22-15)26-13(10-25-6-1-2-7-25)14(20-24-26)17(28)21-19-9-11-4-3-5-12(27)8-11/h3-5,8-9,27H,1-2,6-7,10H2,(H2,18,22)(H,21,28)/b19-9+ |
InChI Key |
SNEHZTQWSZJVPM-DJKKODMXSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)O |
solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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